Luliconazole, (+)-

Antifungal mechanism of action Enantiomer-specific CYP51 inhibition Ergosterol biosynthesis assay

(+)-Luliconazole (CAS 256424-63-2) is the (S)-enantiomer of the imidazole antifungal agent luliconazole, a compound characterized by a ketene dithioacetal structure incorporating an imidazole moiety. Unlike the therapeutically approved (R)-(−)-enantiomer (CAS 187164-19-8, marketed as Luzu®), the (+)-(S)-enantiomer is biologically inactive as an antifungal agent, showing no detectable interference with ergosterol biosynthesis in cell-free extracts of Candida albicans.

Molecular Formula C14H9Cl2N3S2
Molecular Weight 354.267
CAS No. 256424-63-2
Cat. No. B608683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuliconazole, (+)-
CAS256424-63-2
SynonymsLuliconazole, (+)-
Molecular FormulaC14H9Cl2N3S2
Molecular Weight354.267
Structural Identifiers
SMILESC1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m1/s1
InChIKeyYTAOBBFIOAEMLL-MNWMYKRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (+)-Luliconazole (CAS 256424-63-2): A Stereochemically Defined Inactive Enantiomer of the Azole Antifungal Class


(+)-Luliconazole (CAS 256424-63-2) is the (S)-enantiomer of the imidazole antifungal agent luliconazole, a compound characterized by a ketene dithioacetal structure incorporating an imidazole moiety [1]. Unlike the therapeutically approved (R)-(−)-enantiomer (CAS 187164-19-8, marketed as Luzu®), the (+)-(S)-enantiomer is biologically inactive as an antifungal agent, showing no detectable interference with ergosterol biosynthesis in cell-free extracts of Candida albicans [2]. This compound exists within a chiral system that includes both R/S enantiomerism at the dithiolane carbon and E/Z geometrical isomerism about the exocyclic double bond, necessitating rigorous stereochemical specification for any scientific application [3].

Why Substituting (+)-Luliconazole with Racemic Luliconazole or (−)-Luliconazole Produces Irreconcilable Scientific and Analytical Errors


Generic substitution between the enantiomers or the racemate of luliconazole is scientifically invalid because the antifungal pharmacophore is strictly stereospecific. The (R)-(−)-enantiomer potently inhibits lanosterol 14α-demethylase (CYP51) and disrupts ergosterol biosynthesis, while the (S)-(+)-enantiomer shows no measurable enzyme inhibition whatsoever [1]. The FDA-approved drug product Luzu® is specifically the R-enantiomer; the S-enantiomer is absent from the clinical formulation and has no recognized therapeutic role [2]. Furthermore, the racemic mixture lanoconazole (CAS 101530-21-6) contains 50% of the inactive S-enantiomer, resulting in a quantifiably attenuated potency compared to enantiopure (R)-luliconazole [3]. For analytical method development, chiral purity determination, and mechanistic studies, procurement of the precisely defined (+)-(S)-enantiomer is mandatory—any substitution with the opposite enantiomer or racemate will yield misleading results in bioassays, chromatographic method validation, and stereochemical stability studies.

Quantitative Evidence Guide: (+)-Luliconazole (S-Enantiomer, CAS 256424-63-2) Versus Active (−)-Enantiomer and Racemate Comparators


Complete Loss of Target Engagement: (S)-(+)-Luliconazole Shows Zero Inhibition of Sterol 14α-Demethylase Versus Active (R)-Enantiomer

In cell-free ergosterol biosynthesis assays using Candida albicans extracts, (R)-(−)-luliconazole (NND-502) potently inhibited sterol 14α-demethylase, whereas the (S)-(+)-enantiomer produced no detectable interference with the enzyme [1]. This represents a qualitative, all-or-nothing stereospecificity, not merely a potency difference. The same study confirmed that the S-enantiomers of both luliconazole and the structurally related lanoconazole are devoid of antimycotic activity at the enzymatic level, establishing that the 2,4-dichlorophenyl group's stereochemical orientation is the critical determinant of target engagement [1].

Antifungal mechanism of action Enantiomer-specific CYP51 inhibition Ergosterol biosynthesis assay Stereochemistry-activity relationship

In Vitro Antifungal Activity: (R)-Luliconazole Demonstrates ≤4-Fold MIC Advantage Over Racemic Lanoconazole Against Trichophyton spp.

Head-to-head broth microdilution testing of 20 Trichophyton stock cultures (T. mentagrophytes and T. rubrum) demonstrated that the enantiopure (R)-luliconazole (NND-502) exhibited MIC values 1- to 4-fold lower than those of the racemic mixture lanoconazole [1]. In a follow-up study of 91 clinical dermatophyte isolates (59 T. rubrum, 26 T. mentagrophytes, 1 E. floccosum), the MIC90 of (R)-luliconazole was 0.001 μg/mL, which was 4-fold lower than the MIC90 of lanoconazole (0.004 μg/mL), 30-fold lower than terbinafine (0.03 μg/mL), and >1000-fold lower than bifonazole (>1 μg/mL) [2]. The presence of 50% inactive (S)-enantiomer in the racemate directly accounts for the attenuated potency observed with lanoconazole.

Dermatophyte susceptibility Broth microdilution MIC Racemate vs. enantiomer potency Trichophyton rubrum

Geometric Mean MIC Across Multi-Study Dermatophyte Panels: Luliconazole Ranks Lowest Among 13 Comparators Including Efinaconazole

Pooled evidence from independent susceptibility studies consistently ranks (R)-luliconazole as the most potent agent against dermatophytes. In a study of 202 clinical Trichophyton interdigitale and T. rubrum isolates, geometric mean MICs were: luliconazole 0.0005 μg/mL, lanoconazole 0.002 μg/mL, efinaconazole 0.007 μg/mL, terbinafine 0.011 μg/mL, itraconazole 0.095 μg/mL, and fluconazole 12.77 μg/mL [1]. A second study of 498 T. mentagrophytes-interdigitale complex isolates reported that luliconazole, miconazole, and amorolfine shared the lowest MIC (≤0.06 mg/L encompassing >95% of the modeled population), outperforming clotrimazole (1 mg/L), ketoconazole (0.5 mg/L), and terbinafine (8 mg/L) [2]. The (S)-(+)-enantiomer would occupy the opposite extreme of this activity spectrum, providing a benchmark for the maximum potency loss attributable to stereochemical inversion.

Dermatophyte susceptibility testing Geometric mean MIC Antifungal ranking Trichophyton interdigitale

In Vivo Guinea Pig Tinea Pedis Model: Enantiopure (R)-Luliconazole Achieves Complete Mycological Cure at 3-Day Short-Course Where Racemic Lanoconazole Fails

In a guinea pig model of tinea pedis, a 7-day topical regimen with 0.5% (R)-luliconazole (NND-502) solution produced superior fungal eradication compared to equivalent 0.5% solutions of either lanoconazole (racemate) or terbinafine [1]. Most critically, when the treatment duration was compressed to only 3 days, a 1% topical solution of NND-502 achieved complete mycological cure, whereas 1% solutions of both lanoconazole and terbinafine failed to clear the infection under this short-course protocol [1]. This in vivo superiority is directly attributable to the absence of the inactive (S)-enantiomer in NND-502, which allows a higher effective concentration of the active pharmacophore at the target site without the dilutional effect of the racemate.

In vivo antifungal efficacy Guinea pig tinea pedis model Short-course therapy Mycological cure

Enantiomeric Purity Specification: Industrial Patents Define Chiral Purity of ≥99% w/w by HPLC as the Quality Benchmark for Luliconazole API

US Patent 10,703,744 (issued 2020) specifies a process delivering luliconazole API with chemical purity ≥99% w/w and chiral purity ≥99% w/w as measured by HPLC, with Z-isomer and SE-isomer content controlled to <0.5% w/w [1]. Independent vendor certificates of analysis demonstrate achievable chiral purity where the (S)-enantiomer (Compound B) is limited to ≤0.15% (actual measured value: 0.08%), corresponding to an enantiomeric excess of ≥99.7% . For procurement of pure (S)-(+)-luliconazole (CAS 256424-63-2) as a reference standard, the reciprocal specification applies: the (R)-enantiomer must be controlled to trace levels to ensure the material can serve as a valid negative control or chromatographic system suitability standard.

Chiral purity specification Enantiomeric excess Pharmaceutical quality control HPLC method validation

Stereoisomer Separation by Supercritical Fluid Chromatography: Baseline Resolution of All Four Luliconazole Stereoisomers Achieved for Analytical Method Development

A validated supercritical fluid chromatography (SFC) method using a Chiralpak IH column (amylose tris[(S)-α-methylbenzyl carbamate]) achieved baseline separation of all four luliconazole stereoisomers: R-(+)-Z, S-(−)-Z, R-(+)-E, and S-(−)-E [1]. This analytical capability is critical for pharmaceutical quality control and stereochemical stability studies. The (S)-(+)-luliconazole (CAS 256424-63-2) corresponds to a specific stereoisomer within this four-component system and serves as an essential reference standard for peak identification, method validation, and system suitability testing in chiral chromatographic methods [1]. The FDA acknowledges that the potential for interconversion between R and S enantiomers in humans has not been assessed, making enantiomer-specific reference materials critical for any pharmacokinetic study that must discriminate between stereoisomers [2].

Chiral chromatography Supercritical fluid chromatography Stereoisomer separation Analytical reference standard

Optimal Scientific and Industrial Application Scenarios for (+)-Luliconazole (CAS 256424-63-2)


Negative Control for Sterol 14α-Demethylase (CYP51) Inhibition Assays in Antifungal Drug Discovery

In cell-free Candida albicans ergosterol biosynthesis assays, the (S)-(+)-enantiomer of luliconazole produces no detectable inhibition of sterol 14α-demethylase, while the (R)-(−)-enantiomer is a potent inhibitor [1]. This all-or-nothing stereospecificity makes (S)-(+)-luliconazole an ideal negative control compound for validating CYP51 inhibition assays, establishing assay windows, and confirming that observed inhibitory activity of test compounds is stereospecific rather than attributable to non-specific effects. Procurement of this enantiomer enables robust experimental design where the inactive stereoisomer serves as a chemically matched but biologically inert comparator.

Chiral HPLC and SFC Method Development: Enantiomeric Reference Standard for Luliconazole Stereoisomer Separation

Validated supercritical fluid chromatography methods have demonstrated baseline separation of all four luliconazole stereoisomers (R-(+)-Z, S-(−)-Z, R-(+)-E, S-(−)-E) [2]. The (S)-(+)-enantiomer (CAS 256424-63-2) is required as a certified reference standard for: (a) peak identification and retention time assignment in chiral chromatographic methods; (b) system suitability testing during method transfer between laboratories; (c) calibration curve generation for enantiomeric impurity quantification in API batches; and (d) forced degradation studies assessing stereochemical stability under ICH stress conditions.

Pharmacokinetic Studies Requiring Enantiomer-Specific Bioanalytical Discrimination

The FDA-approved labeling for luliconazole explicitly states that 'the potential for interconversion between R and S enantiomers in humans has not been assessed' and that pharmacokinetic data 'refers to both R enantiomer and S enantiomer, if any, combined' [3]. This regulatory gap creates a specific need for authenticated (S)-(+)-luliconazole reference material to develop and validate LC-MS/MS or SFC-MS bioanalytical methods capable of separately quantifying each enantiomer in plasma, skin, and nail matrices, enabling definitive assessment of in vivo chiral inversion.

Enantiomeric Impurity Profiling in Pharmaceutical Quality Control and API Vendor Qualification

Industrial patents specify that luliconazole API must meet a chiral purity of ≥99% w/w with the (S)-enantiomer controlled as a specified impurity (Compound B) [4]. Quality control laboratories procuring (S)-(+)-luliconazole as a primary reference standard can use it to: (a) establish relative response factors for impurity quantification by chiral HPLC; (b) qualify new API vendors by independently verifying their enantiomeric purity claims; and (c) monitor batch-to-batch consistency of chiral purity, as even sub-percent levels of the active (R)-enantiomer in an (S)-enantiomer research batch would produce spurious biological activity.

Quote Request

Request a Quote for Luliconazole, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.